molecular formula C16H9Cl3N4S B11064190 3-(4-chlorophenyl)-6-(3,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

3-(4-chlorophenyl)-6-(3,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B11064190
M. Wt: 395.7 g/mol
InChI Key: LWVSFGAHOVDZMX-UHFFFAOYSA-N
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Description

    3-(4-chlorophenyl)-6-(3,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: is a heterocyclic compound with an intriguing structure.

  • It belongs to the class of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines, which combine triazole and thiadiazine rings.
  • The compound’s aromatic rings and nitrogen-containing heterocycles contribute to its unique properties.
  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents: Specific reagents depend on the reaction type, but common ones include oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., NaN3).

      Major Products: These reactions can lead to diverse products, such as substituted derivatives or fused ring systems.

  • Scientific Research Applications

  • Mechanism of Action

      Targets: The compound likely interacts with specific receptors or enzymes.

      Pathways: Further studies are needed to elucidate its precise mechanism.

  • Comparison with Similar Compounds

      Uniqueness: Its fused triazolo-thiadiazine structure sets it apart.

      Similar Compounds: While I don’t have a specific list, related compounds include [1,2,4]triazoles, thiadiazines, and other heterocyclic systems.

    Remember that this compound’s potential applications and mechanisms are still subjects of ongoing research

    Properties

    Molecular Formula

    C16H9Cl3N4S

    Molecular Weight

    395.7 g/mol

    IUPAC Name

    3-(4-chlorophenyl)-6-(3,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

    InChI

    InChI=1S/C16H9Cl3N4S/c17-11-4-1-9(2-5-11)15-20-21-16-23(15)22-14(8-24-16)10-3-6-12(18)13(19)7-10/h1-7H,8H2

    InChI Key

    LWVSFGAHOVDZMX-UHFFFAOYSA-N

    Canonical SMILES

    C1C(=NN2C(=NN=C2S1)C3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)Cl)Cl

    Origin of Product

    United States

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